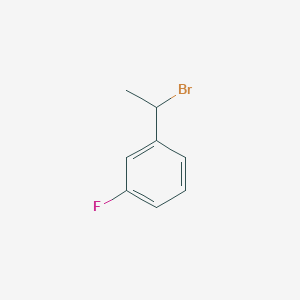

![molecular formula C11H14F3N3O3 B2810887 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate CAS No. 1436160-40-5](/img/structure/B2810887.png)

2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate” is a complex organic molecule. It contains a trifluoroethyl group, which is a common moiety in many pharmaceuticals and biologically active compounds due to its ability to modify the physical, chemical, and biological properties of molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the trifluoroethyl group, the formation of the carbamate group, and the incorporation of the cyanocyclopentyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoroethyl group would likely impart a degree of polarity to the molecule, while the carbamate group could participate in hydrogen bonding. The cyanocyclopentyl group would add a degree of rigidity to the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions. The trifluoroethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用

Synthesis of Complex Amides

The synthesis of complex amides through the manipulation of protected polyamides demonstrates the utility of compounds with functional groups similar to 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate. For example, the selective deprotection and acylation of penta-N-protected polyamides reveal the versatility of such compounds in creating derivatives with independently removable amino-protecting groups, enabling the synthesis of secondary amides through rapid transamidation reactions (Pak & Hesse, 1998).

Peptide Synthesis and Modification

Compounds like 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate play a crucial role in the synthesis and modification of peptides. N-(Protected α-aminoacyl)benzotriazoles, which share functional similarities, are potent acylating agents used in peptide synthesis, highlighting the importance of these compounds in creating peptides and their mimetics (Küçükbay & Buğday, 2014).

Enantiomer Separation

The study of amino acid derivatives reveals the application of 2,2,2-Trifluoroethyl chloroformate in derivatizing amino acids for the rapid separation of enantiomeric isomers by capillary gas chromatography. This showcases the compound's utility in enantiomer separation, providing stable compounds that facilitate almost complete separation of all pairs except for Pro within a short time frame (Abe et al., 1996).

Anticancer Research

Research on N-(2-fluoroethyl)-N-nitrosoureas, which have structural similarities to the compound , demonstrates the potential for anticancer activity. The synthesis of water-soluble (2-fluoroethyl)nitrosoureas from activated carbamates and their significant anticancer activity against murine tumors highlight the relevance of these compounds in medicinal chemistry and oncology (Johnston et al., 1984).

Analytical Chemistry

The compound's relevance extends to analytical chemistry, where derivatization methods involving similar compounds enable the rapid analysis of amino acid enantiomers. This underscores the importance of such compounds in developing analytical methodologies for studying biological molecules (Abe et al., 1996).

Safety and Hazards

将来の方向性

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable pharmacological properties, it could be further developed as a therapeutic agent. Additionally, it could serve as a useful synthetic intermediate in the preparation of other complex organic molecules .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O3/c12-11(13,14)7-20-9(19)16-5-8(18)17-10(6-15)3-1-2-4-10/h1-5,7H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMHTFZZOIQCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)

![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)